molecular formula C20H24BNO5 B1415872 (S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane CAS No. 2088241-91-0

(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane

Cat. No. B1415872
CAS RN: 2088241-91-0
M. Wt: 369.2 g/mol
InChI Key: JWQFPXYOOVBJQI-AWEZNQCLSA-N
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Description

The compound is an organic molecule with a boronate ester group, a nitro group, and a phenyl ether group. Boronate esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of amines . The phenyl ether group consists of a phenyl ring attached to an oxygen atom and is a common motif in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the boronate ester, nitro group, and phenyl ether group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The boronate ester group could potentially participate in cross-coupling reactions, while the nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more reactive .

Scientific Research Applications

  • Synthesis of Novel Compounds and Inhibitory Activity : Spencer et al. (2002) described the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives using a similar compound. These compounds were evaluated for their inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).

  • Applications in Material Science : Das et al. (2015) synthesized a series of dioxaborolane derivatives for potential use in Liquid Crystal Display (LCD) technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).

  • Chemical Structure Analysis : Coombs et al. (2006) prepared a similar compound and characterized it using X-ray diffraction, providing insights into its molecular structure (Coombs et al., 2006).

  • Biomedical Research : Nie et al. (2020) developed a pyrene derivative with potential applications in detecting hydrogen peroxide in living cells, which could be relevant for medical diagnostics (Nie et al., 2020).

  • Polymer and Nanoparticle Research : Fischer et al. (2013) used a similar compound in the synthesis of heterodifunctional polyfluorenes, leading to nanoparticles with potential applications in fluorescence imaging and materials science (Fischer et al., 2013).

  • Electrochemical Properties : Tanigawa et al. (2016) investigated the electrochemical properties of sulfur-containing organoboron compounds, including a similar dioxaborolane, which could have implications in electrochemical applications (Tanigawa et al., 2016).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to comment on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially explore the synthesis of this compound, its reactivity, and its potential applications in various fields .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-nitro-3-[(1S)-1-phenylethoxy]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO5/c1-14(15-9-7-6-8-10-15)25-18-13-16(11-12-17(18)22(23)24)21-26-19(2,3)20(4,5)27-21/h6-14H,1-5H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFPXYOOVBJQI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])O[C@@H](C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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